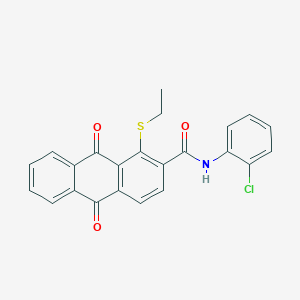![molecular formula C28H31F3N2O4 B15006602 2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate](/img/structure/B15006602.png)
2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroethyl Group: This step involves the reaction of the indole derivative with a trifluoroethylating agent, such as trifluoroethyl iodide, under basic conditions.
Formation of the Carbamate Linkage: The indole derivative is then reacted with an isocyanate to form the carbamate linkage.
Cyclohexane Carboxylate Formation: Finally, the compound is esterified with cyclohexane carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s indole derivative is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The trifluoroethyl group imparts unique properties, such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives.
Mécanisme D'action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by increasing hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- (2,2,2-Trifluoroethyl)benzene
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C28H31F3N2O4 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 2-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31F3N2O4/c1-18-21(24-15-20(11-12-25(24)33-18)36-16-19-7-3-2-4-8-19)13-14-32-26(34)22-9-5-6-10-23(22)27(35)37-17-28(29,30)31/h2-4,7-8,11-12,15,22-23,33H,5-6,9-10,13-14,16-17H2,1H3,(H,32,34) |
Clé InChI |
FKNOVOHFSNGYLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4CCCCC4C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)

![N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B15006545.png)
![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
methanone](/img/structure/B15006577.png)
![7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B15006586.png)
![3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B15006592.png)
![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)

